

# Synthesis Protocol for Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate

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## Compound of Interest

Compound Name: Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate

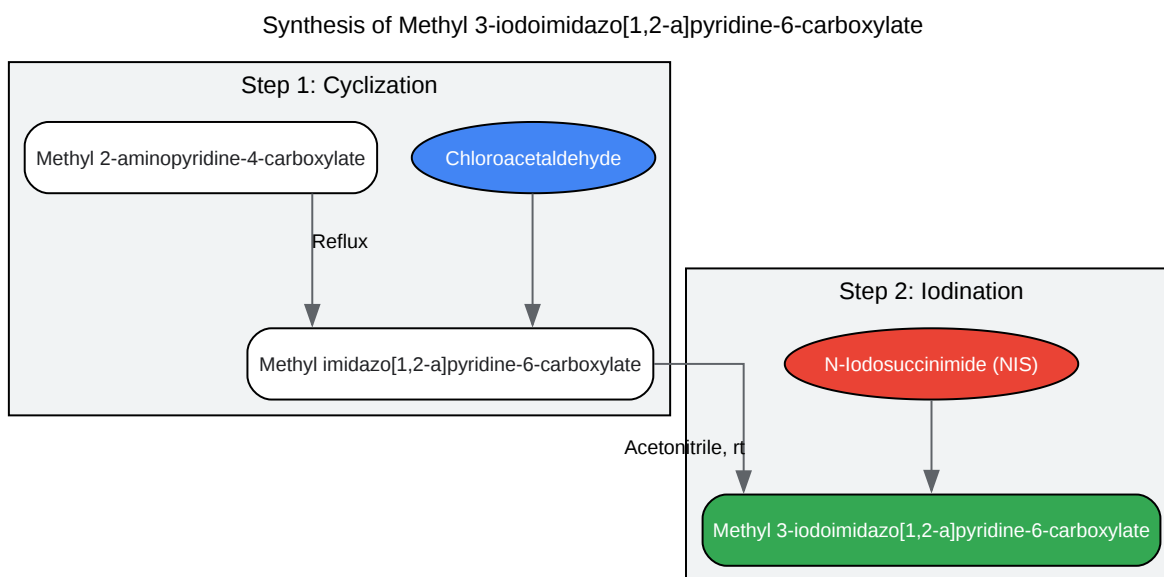
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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of **Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate**, a valuable building block in medicinal chemistry and drug development. The protocol outlines a two-step synthetic route, commencing with the cyclization of Methyl 2-aminopyridine-4-carboxylate to form the imidazo[1,2-a]pyridine core, followed by a regioselective iodination at the C3 position.

## Chemical Reaction Workflow



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Caption: Two-step synthesis of the target compound.

## Step 1: Synthesis of Methyl imidazo[1,2-a]pyridine-6-carboxylate

This step involves the construction of the imidazo[1,2-a]pyridine scaffold through the condensation of Methyl 2-aminopyridine-4-carboxylate with chloroacetaldehyde.

## Reagents and Materials

Reagent/Material	CAS Number	Molecular Formula	Amount (per 10 mmol of starting material)
Methyl 2-aminopyridine-4-carboxylate	6937-03-7	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	1.52 g (10 mmol, 1.0 equiv)
Chloroacetaldehyde (50 wt% in H <sub>2</sub> O)	107-20-0	C <sub>2</sub> H <sub>3</sub> ClO	1.73 mL (12 mmol, 1.2 equiv)
Sodium bicarbonate	144-55-9	NaHCO <sub>3</sub>	1.01 g (12 mmol, 1.2 equiv)
Ethanol	64-17-5	C <sub>2</sub> H <sub>6</sub> O	50 mL
Ethyl acetate	141-78-6	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>	For extraction
Brine	N/A	N/A	For washing
Anhydrous sodium sulfate	7757-82-6	Na <sub>2</sub> SO <sub>4</sub>	For drying

## Experimental Protocol

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-aminopyridine-4-carboxylate (1.52 g, 10 mmol) and ethanol (50 mL).
- Stir the mixture at room temperature until the starting material is fully dissolved.
- Add sodium bicarbonate (1.01 g, 12 mmol) to the solution.
- Slowly add chloroacetaldehyde (1.73 mL of a 50 wt% solution in water, 12 mmol) to the reaction mixture.
- Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.

- Remove the ethanol under reduced pressure.
- Add water (50 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Methyl imidazo[1,2-a]pyridine-6-carboxylate as a solid.

## Expected Characterization Data for Methyl imidazo[1,2-a]pyridine-6-carboxylate

- CAS Number: 136117-69-6.[\[1\]](#)
- Molecular Formula: C<sub>9</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub>.[\[1\]](#)
- Appearance: Yellow or beige to off-white solid.[\[1\]](#)
- <sup>1</sup>H NMR: Spectral data can be found on chemical database websites such as ChemicalBook.[\[2\]](#)

## Step 2: Synthesis of Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate

This step involves the regioselective iodination of the synthesized Methyl imidazo[1,2-a]pyridine-6-carboxylate at the C3 position using N-iodosuccinimide (NIS).

## Reagents and Materials

Reagent/Material	CAS Number	Molecular Formula	Amount (per 5 mmol of starting material)
Methyl imidazo[1,2-a]pyridine-6-carboxylate	136117-69-6	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	0.88 g (5 mmol, 1.0 equiv)
N-Iodosuccinimide (NIS)	516-12-1	C <sub>4</sub> H <sub>4</sub> INO <sub>2</sub>	1.12 g (5 mmol, 1.0 equiv)
Acetonitrile	75-05-8	C <sub>2</sub> H <sub>3</sub> N	25 mL
Saturated aqueous sodium thiosulfate	7772-98-7	Na <sub>2</sub> S <sub>2</sub> O <sub>3</sub>	For quenching
Dichloromethane	75-09-2	CH <sub>2</sub> Cl <sub>2</sub>	For extraction
Brine	N/A	N/A	For washing
Anhydrous sodium sulfate	7757-82-6	Na <sub>2</sub> SO <sub>4</sub>	For drying

## Experimental Protocol

- In a round-bottom flask, dissolve Methyl imidazo[1,2-a]pyridine-6-carboxylate (0.88 g, 5 mmol) in dry acetonitrile (25 mL).
- Add N-iodosuccinimide (1.12 g, 5 mmol) to the solution in one portion at room temperature.
- Stir the reaction mixture at room temperature for 30 minutes to 1 hour. Monitor the reaction by TLC until the starting material is consumed.
- Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (20 mL).
- Extract the aqueous layer with dichloromethane (3 x 30 mL).
- Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

- Filter the mixture and remove the solvent under reduced pressure.
- The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield **Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate**.

## Expected Characterization Data for Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate

- CAS Number: 460087-82-5
- Molecular Formula: C<sub>9</sub>H<sub>7</sub>IN<sub>2</sub>O<sub>2</sub>
- Appearance: Yellow to off-white solid.

## Safety Precautions

- All experiments should be performed in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
- Chloroacetaldehyde is toxic and corrosive. Handle with care.
- N-Iodosuccinimide is an irritant. Avoid inhalation and contact with skin.
- Consult the Safety Data Sheets (SDS) for all chemicals before use.

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## References

- 1. researchgate.net [researchgate.net]
- 2. METHYL IMIDAZO[1,2-A]PYRIDINE-6-CARBOXYLATE(136117-69-6) 1H NMR [m.chemicalbook.com]

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